molecular formula C10H18N4 B13312519 1-(3,4-dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine

1-(3,4-dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13312519
M. Wt: 194.28 g/mol
InChI Key: ABUVIBCRHGJJEB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclohexane ring substituted with two methyl groups at the 3 and 4 positions, and a triazole ring attached to the cyclohexane ring via an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

1-(3,4-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in microorganisms, leading to their death .

Comparison with Similar Compounds

1-(3,4-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine can be compared to other triazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(3,4-dimethylcyclohexyl)triazol-4-amine

InChI

InChI=1S/C10H18N4/c1-7-3-4-9(5-8(7)2)14-6-10(11)12-13-14/h6-9H,3-5,11H2,1-2H3

InChI Key

ABUVIBCRHGJJEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)N2C=C(N=N2)N

Origin of Product

United States

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